Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers
The systematic name assigned to this compound under the International Union of Pure and Applied Chemistry guidelines is 7-benzyl-1,3,6,8-tetrahydro-thiazolo[3,4-a]pyrazine-5,8-dione . This name reflects the following structural attributes:
- Thiazolo[3,4-a]pyrazine : A bicyclic system where a thiazole ring (containing sulfur and nitrogen) is fused to a pyrazine ring (a six-membered diazine) at positions 3 and 4.
- Tetrahydro : Indicates partial saturation of the pyrazine ring, with hydrogenation at positions 1, 3, 6, and 8.
- 5,8-dione : Ketone functional groups at positions 5 and 8 of the pyrazine ring.
- 7-Benzyl : A phenylmethyl substituent at position 7 of the bicyclic system.
The Chemical Abstracts Service Registry Number for this compound is 95110-30-8 . Additional identifiers include:
- DSSTox Substance ID : DTXSID10915111
- Wikidata Entry : Q82886006
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₄N₂O₂S corresponds to a monoisotopic mass of 262.3253 g/mol , as calculated from the isotopic composition of carbon (¹²C: 12.0107 g/mol), hydrogen (¹H: 1.00784 g/mol), nitrogen (¹⁴N: 14.0067 g/mol), oxygen (¹⁶O: 15.999 g/mol), and sulfur (³²S: 32.065 g/mol). The PubChem database reports a computed molecular weight of 262.33 g/mol , consistent with theoretical values.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Exact Mass | 262.3253 g/mol |
| Computed Molecular Weight | 262.33 g/mol |
Structural Isomerism and Stereochemical Considerations
The bicyclic framework of thiazolo[3,4-a]pyrazine-5,8-dione imposes geometric constraints that limit classical structural isomerism. However, stereochemical considerations arise from:
- Bridgehead Geometry : The fusion of the thiazole and pyrazine rings creates bridgehead atoms at positions 1 and 3. While Bredt’s rule prohibits double bonds at bridgehead positions in small bicyclic systems, the tetrahydro saturation permits non-planar conformations. X-ray diffraction studies of analogous thiazolo-pyrazine derivatives reveal a sofa conformation in the pyrazine ring, where the C5 atom deviates from the plane by 0.126–0.273 Å.
- Substituent Orientation : The benzyl group at position 7 adopts an axial orientation relative to the bicyclic system, bisecting the N4-C5-C6 angle. Intramolecular interactions, such as O–π bonding between methoxy groups and the pyrimidine π-system (observed in related compounds), may stabilize specific conformations.
No chiral centers are explicitly reported in the PubChem entry, suggesting either a racemic mixture or a planar arrangement that precludes stereoisomerism.
Synonymous Designations and Trade Names
This compound is referenced under multiple synonymous designations across chemical databases:
- 7-Benzylthiazolidino(3,4-a)piperazine-5,8-dione
- Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(phenylmethyl)-
No trade names or commercial designations are associated with this compound in publicly available records.
| Synonym Type | Designation |
|---|---|
| IUPAC Variant | 7-Benzylthiazolidino(3,4-a)piperazine-5,8-dione |
| Substitutive Nomenclature | This compound |
| Database Identifier | DTXSID10915111 |
Properties
CAS No. |
95110-30-8 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
7-benzyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-7-14(6-10-4-2-1-3-5-10)13(17)11-8-18-9-15(11)12/h1-5,11H,6-9H2 |
InChI Key |
NUEYRYTVWQWFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2CS1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. Common starting materials include thiazole and pyrazine derivatives, which undergo cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione exhibit significant antibacterial properties. For instance, derivatives of thiazolo compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study highlighted that modifications on the phenyl ring can enhance antibacterial efficacy, suggesting that the presence of electron-withdrawing groups increases potency against resistant bacterial strains .
Antifungal Properties
Thiazolo derivatives have also been explored for their antifungal activities. Novel compounds derived from thiazolo frameworks have demonstrated promising results against fungi like Candida albicans and Aspergillus niger. The structure-activity relationship suggests that specific substitutions can lead to enhanced antifungal effects, making these compounds potential candidates for developing new antifungal agents .
Anticancer Potential
The anticancer properties of thiazolo derivatives are an area of active research. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have reported that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Thiazolo vs.
- Substituent Diversity : The 7-phenylmethyl group in the target compound balances lipophilicity and steric bulk, while the trifluoromethyl variant in introduces electron-withdrawing properties that could improve metabolic stability .
- Ring Oxidation State : The trione derivative () introduces additional ketone groups, which may reduce conformational flexibility compared to the dione system .
Pharmacokinetic Considerations
Biological Activity
Antimicrobial Activity
One of the most notable biological activities of tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is its antimicrobial properties. Research has shown that this compound exhibits efficacy against various bacterial strains.
Case Study: Pseudomonas aeruginosa and Escherichia coli
A study conducted on structurally similar compounds, specifically 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridine-2(3H)-one derivatives, revealed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. The most active compound in this study, designated as 3g, showed a minimum inhibitory concentration (MIC) value of 0.21 μM against both bacterial strains .
Table 1: Antimicrobial Activity of 3g compared to this compound
| Compound | MIC against P. aeruginosa (μM) | MIC against E. coli (μM) |
|---|---|---|
| 3g | 0.21 | 0.21 |
| This compound | Data not available | Data not available |
While specific data for this compound is not available in the provided search results, the structural similarity suggests potential for comparable antimicrobial activity.
Antitumor Properties
Preliminary studies indicate that this compound may possess antitumor properties. Although the exact mechanisms of action are yet to be fully elucidated, research on similar compounds provides insights into potential anticancer activities.
Case Study: Breast Cancer Cell Lines
A study on structurally related pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivatives demonstrated significant cytotoxic activity against breast cancer cell lines. The compounds, designated as 2a, 2b, 3a, and 3b, showed stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 breast cancer cells .
Table 2: Cytotoxic Activity Comparison
| Compound | Cytotoxicity in MCF-7 | Cytotoxicity in MDA-MB-231 | Cytotoxicity in MCF-10A (normal cells) |
|---|---|---|---|
| 2a, 2b, 3a, 3b | Stronger than cisplatin | Stronger than cisplatin | Weaker effect |
| This compound | Data not available | Data not available | Data not available |
The most active compound, 3b, demonstrated the following mechanisms:
- Increased apoptosis via caspase 9, caspase 8, and caspase 3/7 activation
- Suppressed NF-κB expression
- Promoted p53, Bax, and ROS expression
- Triggered autophagy through increased autophagosome formation
- Enhanced beclin-1 expression and mTOR inhibition
While these results are not directly applicable to this compound, they suggest potential mechanisms that warrant further investigation for our compound of interest.
Molecular Interactions
Studies on the molecular interactions of this compound have focused on its binding affinities with various biological targets. Preliminary data suggest interactions with specific enzymes or receptors that could mediate its biological effects.
Case Study: DNA Gyrase Interaction
Research on structurally similar compounds has shown promising interactions with DNA gyrase, an essential enzyme in bacterial DNA replication. For instance, compound 3g from the thiazolo[4,5-b]pyridine study demonstrated the following interactions:
- Three hydrogen bonds with SER1084 (1.81 Å), ASP437 (2.01 Å), and GLY459 (2.15 Å)
- Pi-Pi-stacked interactions between phenyl and 3H-thiazolo[4,5-b]pyridine cores and nucleotides DG9 and DT8
- Pi-Alkyl connections between the 3-methoxy group, thiazole motif, and ARG458 and DG9
These interactions resulted in binding energies and inhibitory constants comparable to ciprofloxacin, suggesting good antibacterial potential.
Q & A
Basic: What synthetic methodologies are effective for producing Tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione?
The compound can be synthesized via diastereoselective N-acylation of thiazolidine derivatives followed by condensation with amines. For example, starting from (2S,4R)- or (2R,4R)-diastereoisomeric mixtures of 2-phenylthiazolidine, N-acylation yields chiral intermediates that are cyclized to form the thiazolo-pyrazine-dione scaffold . Alternative methods include phase-transfer catalysis (PTC) for alkylation, as demonstrated in the synthesis of structurally related bicyclic diones (e.g., dialkylation of hydantoins under PTC conditions) .
Basic: How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination, as shown for the methoxycarbonylmethyl-substituted analog . Complementary techniques include 1H/13C NMR to verify stereochemistry and substituent positions (e.g., chemical shifts for annulated thiazolidine systems) and mass spectrometry for molecular weight validation .
Basic: What pharmacological screening approaches are relevant for this compound?
Initial screening should focus on in vitro bioassays for anticancer, antibacterial, or antiviral activity, guided by structural analogs. For instance:
- Anticancer potential : Evaluate cytotoxicity against cancer cell lines, inspired by thiazolo[4,5-b]pyridin-2-one derivatives showing enhanced activity with phenylazo substitutions .
- Antibacterial activity : Test against P. acnes or S. epidermidis, as seen with pyrrolo[1,2-a]pyrazine-diones .
Advanced: How can diastereomeric impurities be minimized during synthesis?
Optimize diastereoselective conditions (e.g., chiral auxiliaries or catalysts during N-acylation) and employ chromatographic separation (chiral HPLC or flash chromatography) to isolate enantiopure products. The use of X-ray data to confirm stereochemical outcomes is critical .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the phenylmethyl group (e.g., electron-withdrawing/donating groups) and assess impacts on bioactivity .
- Scaffold hybridization : Fuse with triazolo or oxazolo moieties, as seen in related patents, to explore synergistic effects .
- Molecular docking : Predict binding interactions with targets like HIV reverse transcriptase or mitochondrial proteins .
Advanced: How should contradictory bioactivity data be resolved?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell line selection, concentration ranges).
- Purity verification : Use HPLC-MS to rule out impurities affecting activity .
- Mechanistic studies : Investigate off-target effects (e.g., mitochondrial uncoupling vs. enzyme inhibition) .
Advanced: What alternative reaction conditions improve yield in large-scale synthesis?
Microwave-assisted synthesis reduces reaction times for cyclization steps, while PTC conditions enhance alkylation efficiency (e.g., 1,3-dibromopropane under PTC for bicyclic diones) . Solvent optimization (e.g., methanol or DMFA) and controlled heating/cooling cycles also improve crystallinity .
Advanced: How does stereochemistry influence conformational stability and bioactivity?
Stereochemical configurations (e.g., 3R,8aR vs. 3S,8aS) alter solid-state conformations , impacting solubility and target binding. For example, pseudoproline diketopiperazines show distinct bioactive conformations depending on alkyl substituents .
Advanced: What mechanistic studies are recommended to elucidate bioactivity?
- Mitochondrial profiling : Assess oxidative phosphorylation uncoupling using Seahorse assays, as demonstrated for oxadiazolo-pyrazine-diones .
- Enzyme inhibition assays : Test against viral proteases or kinases using fluorogenic substrates .
Advanced: How can stability issues (e.g., hydrolysis) be mitigated during storage?
- Lyophilization : Store as a lyophilized powder under inert gas to prevent degradation.
- Thermal analysis : Conduct DSC/TGA to identify decomposition thresholds and optimize storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
